Cas no 2872-66-4 (p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranoside)
2872-66-4 structure
Product Name:p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranoside
CAS-Nr.:2872-66-4
MF:C20H23NO12
MW:469.39612698555
CID:282611
PubChem ID:259575
Update Time:2025-06-09
p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- b-D-Galactopyranoside,4-nitrophenyl, 2,3,4,6-tetraacetate
- p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranoside
- [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
- p-Nitrophenyl 2,3,4,
- (2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- 4-nitrophenyl 2,3,4,6-tetra-o-acetyl-
- A-D-galactopyranoside
- p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-
- FT-0672907
- NSC89590
- AKOS001176177
- 1-(4-Nitrophenyl)-2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside
- [3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
- F1507-0106
- Z154666266
- [3, 4, 5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
- 2-(acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- AKOS016291271
- FT-0672910
- FT-0672909
- Pentonic acid, 2-acetyl-2,3-dideoxy-5-O-(phenylmethyl)-, .gamma.-lactone (9CI)
- FT-0672906
- [3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
- NSC-89590
- FT-0672916
- NSC89591
- NSC-89591
- 4-Nitrophenyl 2,3,4,6-tetra-O-acetylhexopyranoside
- 1094684-29-3
- (4-NITRO)PHENYL-2,3,4,6-TETRA-O-ACETYL-alpha-D-GALACTOPYRANOSIDE
- DTXSID70863043
- 2872-66-4
- 4'-NITROPHENYL TETRA-O-ACETYL-BETA-D-GLUCOPYRANOSIDE
- p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranoside
-
- Inchi: 1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3
- InChI-Schlüssel: BEUISCKWILNFIL-UHFFFAOYSA-N
- Lächelt: O1C(C(C(C(C1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC1C=CC(=CC=1)[N+](=O)[O-]
Berechnete Eigenschaften
- Genaue Masse: 469.12200
- Monoisotopenmasse: 469.12202517g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 11
- Komplexität: 742
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 5
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topologische Polaroberfläche: 170Ų
Experimentelle Eigenschaften
- PSA: 169.48000
- LogP: 1.57990
p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranoside Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | N505715-100mg |
p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranoside |
2872-66-4 | 100mg |
$ 161.00 | 2023-09-06 | ||
| TRC | N505715-1g |
p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranoside |
2872-66-4 | 1g |
$ 1286.00 | 2023-09-06 |
p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranoside Verwandte Literatur
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
2872-66-4 (p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranoside) Verwandte Produkte
- 90357-06-5(Bicalutamide)
- 162088-92-8(2??-Nitrophenyl 2,2?,3,3?,4?-Penta-O-acetyl-beta-D-xylobioside)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Empfohlene Lieferanten
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge